![molecular formula C24H14N2O4 B14512169 2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 62604-91-5](/img/structure/B14512169.png)
2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system This particular compound is characterized by the presence of a nitrophenyl group and a phenyl group attached to the isoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of benzyl azides with α-aryldiazoesters under rhodium catalysis, leading to the formation of isoindoles . Another approach includes the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions . These reactions often require specific catalysts, such as Rh(III) or Ni(II), and are carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized isoindoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the isoindole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse isoindole derivatives.
科学的研究の応用
2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activities, making them potential candidates for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
作用機序
The mechanism by which 2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core may interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other isoindole derivatives, such as:
- 2-Phenyl-1H-benzo[f]isoindole
- 2-(4-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 2-(4-Chlorophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
Uniqueness
What sets 2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione apart is the presence of the nitrophenyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity and interactions, such as in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
62604-91-5 |
|---|---|
分子式 |
C24H14N2O4 |
分子量 |
394.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O4/c27-23-20-14-16-8-4-5-9-19(16)21(15-6-2-1-3-7-15)22(20)24(28)25(23)17-10-12-18(13-11-17)26(29)30/h1-14H |
InChIキー |
BWMQMISJOQXHRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


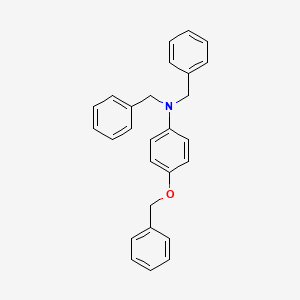
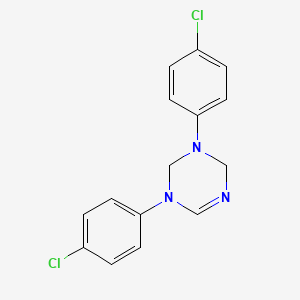
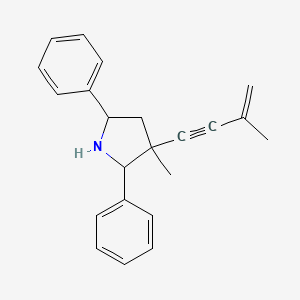
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
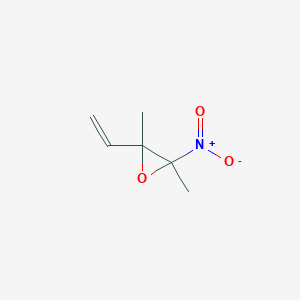
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

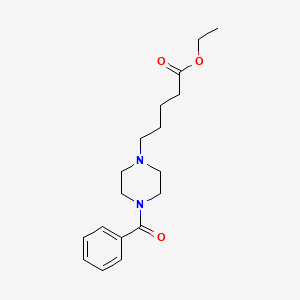
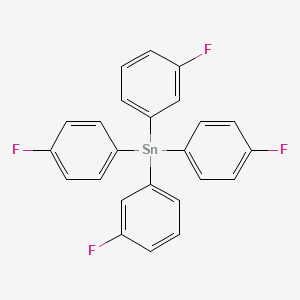
![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)


![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
